molecular formula C23H32N2O B1204482 2,2-dimethyl-N'-[4-phenoxy-2,6-di(propan-2-yl)phenyl]propanimidamide CAS No. 104961-68-4

2,2-dimethyl-N'-[4-phenoxy-2,6-di(propan-2-yl)phenyl]propanimidamide

Cat. No.: B1204482
CAS No.: 104961-68-4
M. Wt: 352.5 g/mol
InChI Key: UQUMOFBCKNKCHK-UHFFFAOYSA-N
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Description

2,2-dimethyl-N'-[4-phenoxy-2,6-di(propan-2-yl)phenyl]propanimidamide, also known as this compound, is a useful research compound. Its molecular formula is C23H32N2O and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Allosteric Modulation of GABA B Receptors

A study by Kerr et al. (2007) explored the synthesis of various 2,2-disubstituted derivatives, including compounds similar to 2,2-dimethyl-N'-[4-phenoxy-2,6-di(propan-2-yl)phenyl]propanimidamide, as allosteric modulators of GABA B receptors. The dimethyl analogue demonstrated significant activity as an allosteric modulator, indicating potential application in neurological research and therapy (Kerr et al., 2007).

Cancer Research and HIF-1 Pathway Inhibition

Mun et al. (2012) investigated the structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, closely related to the compound , as inhibitors of the hypoxia inducible factor-1 (HIF-1) pathway. These findings are significant in cancer research, suggesting potential applications in developing cancer therapeutics (Mun et al., 2012).

Properties

IUPAC Name

2,2-dimethyl-N'-[4-phenoxy-2,6-di(propan-2-yl)phenyl]propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O/c1-15(2)19-13-18(26-17-11-9-8-10-12-17)14-20(16(3)4)21(19)25-22(24)23(5,6)7/h8-16H,1-7H3,(H2,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUMOFBCKNKCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1N=C(C(C)(C)C)N)C(C)C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146880
Record name Cga 140408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104961-68-4
Record name Cga 140408
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104961684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cga 140408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-butyl-N'-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanediimine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethyl-N'-[4-phenoxy-2,6-di(propan-2-yl)phenyl]propanimidamide
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